4-(oxiran-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

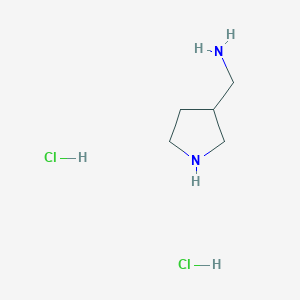

“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(oxiran-2-yl)pyridine” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

“4-(oxiran-2-yl)pyridine” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .科学的研究の応用

Synthesis of Pyridine Derivatives

4-(oxiran-2-yl)pyridine can be used as a precursor for synthesizing various pyridine derivatives, which are important in medicinal chemistry. These derivatives have shown potential as antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer agents .

Ring Opening Reactions

This compound can undergo ring-opening reactions, which are fundamental in organic synthesis. The oxirane ring can be opened to form different functional groups that are useful in further chemical transformations .

Ring Expansion Processes

Ring expansion is another application where 4-(oxiran-2-yl)pyridine can be involved. This process allows the creation of larger cyclic structures from smaller ones, which can lead to the synthesis of new chemical entities with potential applications .

Meinwald Rearrangement

The Meinwald rearrangement reaction is a synthetic method that involves the transformation of epoxides like 4-(oxiran-2-yl)pyridine into carbonyl-containing compounds under acidic conditions .

Cycloaddition Reactions

Cycloaddition reactions are crucial for forming ring structures. 4-(oxiran-2-yl)pyridine can participate in such reactions to create complex molecules with potential pharmaceutical applications .

Enzyme Hydrolysis

Enzymatic hydrolysis is a bioconversion process where enzymes are used to break down substances. 4-(oxiran-2-yl)pyridine could be a substrate in such reactions, leading to the formation of biologically active compounds .

Antimicrobial and Antiviral Activities

Pyridine compounds, including those derived from 4-(oxiran-2-yl)pyridine, have been studied for their antimicrobial and antiviral activities. This includes research into their binding modes and pharmaceutical properties .

One-Pot Synthesis of Pyrido[1,4]oxazocines

A recent study has shown that 4-(oxiran-2-yl)pyridine can be used in tandem reactions with ethanolamines for the one-pot synthesis of pyrido[1,4]oxazocines under additive-free conditions . These compounds have potential applications in medicinal chemistry.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] } | |

CAS番号 |

34064-35-2 |

製品名 |

4-(oxiran-2-yl)pyridine |

分子式 |

C7H7NO |

分子量 |

121.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。